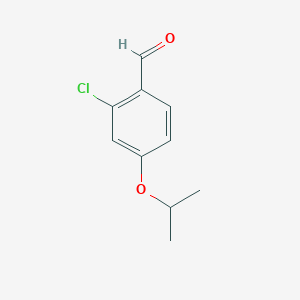

![molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8](/img/structure/B2546367.png)

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 202.25 . The compound is in the form of an oil .

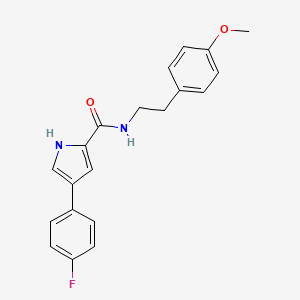

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .Scientific Research Applications

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds with structural similarities to (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol, have been studied for their corrosion inhibition properties. In one study, the inhibition performances of spirocyclopropane derivatives for mild steel protection in acidic conditions were investigated, revealing that these compounds act as effective inhibitors, contributing to the development of environmentally friendly corrosion inhibitors. The study utilized electrochemical methods, quantum chemistry, and molecular dynamics simulations to evaluate the effectiveness of these inhibitors, emphasizing the importance of π-electrons and lone-pair electrons in their inhibitory mechanism (Chafiq et al., 2020).

Catalysis and Chemical Synthesis

The catalytic applications of related compounds have been explored in the selective oxidation of methanol to dimethoxymethane, a chemical of interest in various industries. Studies on V2O5/TiO2 catalysts with enhanced surface acidity demonstrated the crucial role of surface acidity in achieving high conversion and selectivity for dimethoxymethane from methanol. This work highlights the potential of utilizing specific catalysts for efficient chemical synthesis processes (Fu & Shen, 2007).

Photochemical Transformations

Research into the photochemical transformation of related compounds has led to the discovery of novel reactions. For example, the photoreaction of certain spirocyclic compounds in methanol can produce β-lactam compounds, showcasing the potential of photochemistry in generating pharmacologically relevant structures (Marubayashi et al., 1992).

Material Science

In material science, the synthesis and characterization of spirocyclic compounds with specific structural features have been conducted to explore their potential applications. For instance, the synthesis and biological activity of spirocyclic compounds have been investigated, revealing their structural characteristics and potential biological relevance. These studies contribute to the development of novel materials with specific functional properties (Yuan et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .

properties

IUPAC Name |

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXKSOYLOAKHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CC(OC2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)

![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)